molecular formula C14H14O2 B8524481 4,4'-Benzene-1,4-diylbisbut-3-en-2-one

4,4'-Benzene-1,4-diylbisbut-3-en-2-one

Cat. No. B8524481
M. Wt: 214.26 g/mol
InChI Key: HMMREUHYFATSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04746350

Procedure details

Terephthalaldehyde (10 g) was dissolved in acetone (200 ml) and the solution was added dropwise with stirring into a mixture of water (2.5 1), ice (1.5 kg) and 10 percent aqueous sodium hydroxide solution (20 ml). The mixture was stirred at room temperature for 3 days and then the yellow solid was removed by filtration. The crude product was taken up into ethyl acetate (1 1) and dried over sodium sulfate. Removal of the drying agent by filtration and evaporation of the filtrate gave 1,4-bis(but-1-ene-3-one-1-yl)benzene (12.2 g, 76%) as a yellow solid, mp 155° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[OH2:11].[OH-:12].[Na+]>CC(C)=O>[CH:1]([C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:4][C:5](=[O:12])[CH3:6])=[CH:4][CH:3]=1)=[CH:1][C:2](=[O:11])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=C(C=O)C=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added dropwise
CUSTOM
Type
CUSTOM
Details
the yellow solid was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration and evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(=CC(C)=O)C1=CC=C(C=C1)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.